molecular formula C16H17NO3 B11831416 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene

1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene

Cat. No.: B11831416
M. Wt: 271.31 g/mol
InChI Key: IQJXEBXCRNAHER-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxyethyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene typically involves the following steps:

    Alkylation: The benzyloxyethyl group can be introduced via an alkylation reaction, where benzyl chloride reacts with ethylene glycol in the presence of a base.

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

Major Products:

    Reduction: 1-(2-(Benzyloxy)ethyl)-2-methyl-3-aminobenzene.

    Oxidation: 1-(2-(Benzyloxy)ethyl)-2-methyl-3-carboxybenzene.

    Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

    1-(2-(Benzyloxy)ethyl)-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1-(2-(Benzyloxy)ethyl)-3-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

    2-(Benzyloxy)ethylbenzene: Simplified structure without the methyl and nitro groups, used as a basic building block in organic synthesis.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-methyl-1-nitro-3-(2-phenylmethoxyethyl)benzene

InChI

InChI=1S/C16H17NO3/c1-13-15(8-5-9-16(13)17(18)19)10-11-20-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3

InChI Key

IQJXEBXCRNAHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CCOCC2=CC=CC=C2

Origin of Product

United States

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